Clotixamide - 4177-58-6

Clotixamide

Catalog Number: EVT-255621
CAS Number: 4177-58-6
Molecular Formula: C24H28ClN3OS
Molecular Weight: 442.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clothixamide is a thiazide derivative. It is used to treat psychiatric disorders.
Source and Classification

Clotixamide is derived from thioxanthene, a class of compounds that exhibit antipsychotic effects. Its chemical classification falls under the category of atypical antipsychotics, which are characterized by a broader spectrum of action and reduced side effects compared to typical antipsychotics. The International Nonproprietary Name (INN) for clotixamide is recognized in various pharmacological databases, indicating its acceptance in medical literature.

Synthesis Analysis

The synthesis of clotixamide involves several chemical reactions that transform precursor compounds into the final product. The primary method includes the reaction of thioxanthene derivatives with specific amines to form the desired structure.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with thioxanthene or its derivatives, which are reacted with an appropriate amine.
  2. Reagents: Common reagents include solvents such as tetrahydrofuran and catalysts like aluminum chloride.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and pressures to optimize yield and purity.
  4. Yield Optimization: Techniques such as refluxing and vacuum distillation are employed to enhance the yield of clotixamide during synthesis.

An example synthesis pathway involves starting from 2-chlorothioxanthone, which can be prepared through the reaction of 2-mercaptobenzoic acid with 1-bromo-4-chlorobenzene, followed by cyclization reactions using phosphorus pentachloride.

Molecular Structure Analysis

Clotixamide's molecular structure is crucial for understanding its pharmacological actions.

Structure and Data

  • Chemical Formula: C₁₅H₁₄ClN
  • Molecular Weight: Approximately 255.73 g/mol
  • Structural Features: The compound features a thioxanthene backbone with a chlorine atom and a dimethylamino group, contributing to its biological activity.

The three-dimensional conformation of clotixamide can be analyzed using computational chemistry tools, which provide insights into its binding interactions with biological targets.

Chemical Reactions Analysis

Clotixamide undergoes various chemical reactions that are essential for its synthesis and potential modifications.

Reactions and Technical Details

  1. Substitution Reactions: Chlorination or alkylation reactions are common in modifying the thioxanthene core.
  2. Dehydration Reactions: These may occur during the synthesis process to enhance compound stability.
  3. Hydrolysis: Clotixamide can also undergo hydrolysis under acidic or basic conditions, affecting its pharmacokinetics.

The reaction pathways must be carefully controlled to prevent unwanted side reactions that could lead to impurities.

Mechanism of Action

The mechanism of action of clotixamide primarily involves modulation of neurotransmitter systems in the brain.

Process and Data

  1. Dopamine Receptor Antagonism: Clotixamide acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects.
  2. Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT2A), contributing to its efficacy in managing symptoms of schizophrenia.
  3. Clinical Implications: By balancing dopamine and serotonin levels, clotixamide helps alleviate psychotic symptoms while minimizing extrapyramidal side effects commonly associated with typical antipsychotics.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of clotixamide is essential for its application in pharmaceuticals.

Physical Properties

  • Appearance: Clotixamide typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Clotixamide exhibits stability under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The compound's solubility can vary significantly with pH changes, influencing its bioavailability.
Applications

Clotixamide has several scientific uses primarily within the medical field:

  1. Antipsychotic Treatment: It is primarily used for treating schizophrenia, helping manage acute episodes and long-term maintenance therapy.
  2. Research Applications: Clotixamide serves as a reference compound in pharmacological studies investigating new antipsychotic medications.
  3. Potential Off-label Uses: Emerging research suggests potential applications in treating mood disorders and anxiety-related conditions due to its serotonergic activity.
Historical Evolution & Academic Discourse

Emergence in Antifungal Chemotherapy Literature

Clotrimazole emerged as a pioneering imidazole-class antifungal during the 1970s antifungal development surge, first appearing in scientific literature around 1974 as a topical therapeutic alternative to systemic polyenes. Its introduction represented a significant advancement in antifungal accessibility as one of the earliest synthetically derived azoles capable of disrupting fungal membrane integrity without the systemic toxicity associated with polyenes like amphotericin B [2] [5]. Initial clinical reports documented its efficacy against dermatophytes and Candida species, positioning it as a first-line topical agent for superficial mycoses. By 1975, clotrimazole had entered commercial markets, catalyzing pharmaceutical interest in azole derivatives and establishing the foundational chemical scaffold for subsequent generations of antifungal agents [6]. Early pharmacological studies revealed its unique bistable pharmacokinetic profile, characterized by auto-induction of hepatic enzymes that initially limited systemic application but made it ideal for localized therapy [5]. This property stimulated extensive research into topical formulation chemistry, particularly regarding epidermal penetration and mucosal retention kinetics.

Table 1: Key Milestones in Clotrimazole's Early Development Timeline

YearDevelopment MilestoneScientific Significance
1974First clinical efficacy reports publishedDemonstrated topical activity against dermatophytes
1975Commercial introduction in EuropeFirst widely accessible topical azole antifungal
1976-79Mechanism of action studies publishedElucidated lanosterol 14α-demethylase inhibition
1980sExpansion to vaginal formulationsEstablished role in mucosal candidiasis management

Paradigm Shifts in Azole Derivative Research Trajectories

The clinical deployment of clotrimazole fundamentally redirected antifungal research toward molecular target optimization. As the prototypical imidazole, its mechanism—inhibition of lanosterol 14α-demethylase (CYP51)—became the blueprint for rational drug design programs seeking enhanced specificity [5] [7]. Academic investigations revealed that clotrimazole's N-substituted imidazole ring coordinated with the heme iron of CYP450 enzymes, while its chlorinated phenyl groups mediated hydrophobic interactions with the enzyme's substrate-binding pocket [6]. This structural insight directly informed the development of triazole derivatives (fluconazole, itraconazole) with superior target affinity and reduced off-target effects [9].

Research trajectories bifurcated along two pathways: (1) systemic bioavailability optimization addressing clotrimazole's hepatic limitations, and (2) spectrum broadening initiatives. The former yielded ketoconazole (1981) as the first orally bioavailable azole, while the latter generated molecules with enhanced activity against filamentous fungi [5] [9]. By the 1990s, academic focus shifted toward overcoming emerging resistance, with biochemical analyses confirming that Candida species could develop reduced intracellular accumulation of clotrimazole via efflux pump upregulation (CDR1, MDR1 genes) and target site mutations (ERG11) [4] [10]. This resistance research provided critical insights into fungal membrane transport mechanisms that subsequently informed third-generation azole design.

Table 2: Evolution of Azole Derivatives Following Clotrimazole

GenerationRepresentative CompoundsAdvancements Over Clotrimazole Prototype
First (Imidazoles)Clotrimazole, MiconazoleTopical efficacy established; novel mechanism
Second (Triazoles)Fluconazole, ItraconazoleSystemic bioavailability; reduced enzyme induction
Third (Extended-spectrum)Voriconazole, PosaconazoleEnhanced mold coverage; resistance mitigation
InvestigationalVT-1594, OteseconazoleImproved target specificity; reduced drug interactions

Scholarly Debates on Target-Specific vs. Broad-Spectrum Efficacy

The introduction of clotrimazole ignited persistent academic discourse regarding spectrum breadth optimization in antifungal development. Proponents of target-specific design argued that clotrimazole's focused activity against dermatophytes and Candida albicans represented the ideal therapeutic profile, minimizing ecological disruption and resistance selection pressure [1] [4]. This perspective gained support from pharmacoeconomic analyses demonstrating that disease-specific agents reduced unnecessary drug exposure in endemic fungal regions [1].

Conversely, advocates for broad-spectrum development highlighted the clinical limitations of clotrimazole in polymicrobial or undifferentiated fungal infections, particularly in immunocompromised patients [7]. This debate intensified when genomic analyses revealed that CYP51 enzyme polymorphisms across fungal species necessitated either agent specialization or molecular flexibility [7]. The emergence of azole cross-resistance mechanisms further complicated this discourse, with some researchers contending that narrow-spectrum agents like clotrimazole preserved therapeutic options for subsequent infections [4] [10].

Recent scholarship has proposed a hybridization approach where clotrimazole's core scaffold is modified with modular side chains to create "tunable-spectrum" azoles. Proof-of-concept studies demonstrated that strategic molecular adjustments could expand coverage to Aspergillus species while retaining potency against clotrimazole-susceptible pathogens [5] [7]. This approach attempts to reconcile the competing paradigms by maintaining structural kinship with clotrimazole's established target affinity while addressing spectrum limitations through rational chemical adaptation.

Table 3: Academic Perspectives on Antifungal Spectrum Optimization

Therapeutic ApproachArguments Supported by ResearchLimitations Documented in Literature
Target-SpecificReduced resistance selection pressure [4]Limited utility in empirical treatment settings
Lower ecological impact on mycobiome [1]Diagnostic delays compromise effectiveness
Broad-SpectrumCritical for immunocompromised patients [7]Accelerates cross-resistance development [10]
Covers undifferentiated fungal infectionsHigher toxicity potential
HybridizationTunable spectrum via rational design [5]Synthetic complexity increases production costs
Preserves core efficacy against key pathogensRegulatory challenges in defining indication scope

Compounds Mentioned in Article:

  • Clotrimazole
  • Amphotericin B
  • Miconazole
  • Ketoconazole
  • Fluconazole
  • Itraconazole
  • Voriconazole
  • Posaconazole
  • Isavuconazole
  • VT-1594
  • Oteseconazole

Properties

CAS Number

4177-58-6

Product Name

Clotixamide

IUPAC Name

3-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide

Molecular Formula

C24H28ClN3OS

Molecular Weight

442.0 g/mol

InChI

InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+

InChI Key

WXFFTUKVTRHPLQ-KPSZGOFPSA-N

SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Isomeric SMILES

CNC(=O)CCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.